REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7]Br.[NH:12]1[C:18](=[O:19])[CH2:17][CH2:16][CH2:15][C:14]2[CH:20]=[CH:21][CH:22]=[CH:23][C:13]1=2>CN(C)C=O>[Br:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7][N:12]1[C:18](=[O:19])[CH2:17][CH2:16][CH2:15][C:14]2[CH:20]=[CH:21][CH:22]=[CH:23][C:13]1=2 |f:0.1|
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(CBr)C=CC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
solid
|
Quantity
|
0.438 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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N1C2=C(CCCC1=O)C=CC=C2
|
Type
|
CUSTOM
|
Details
|
it was stirred at 23° for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in a water bath
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between 30 mL ethyl acetate and 5 mL water
|
Type
|
WASH
|
Details
|
The organic phase was washed with 5 mL water, 5 mL saturated sodium chloride
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Type
|
CUSTOM
|
Details
|
dried (mgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(CN2C3=C(CCCC2=O)C=CC=C3)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |